molecular formula C18H30Cl2N6O5 B12791749 Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- CAS No. 83472-50-8

Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)-

Cat. No.: B12791749
CAS No.: 83472-50-8
M. Wt: 481.4 g/mol
InChI Key: VIINJAQXOVFJEK-KBPBESRZSA-N
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Description

Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- involves several steps. One common method includes the reaction of glycinamide with 2-chloroethyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with L-prolyl-L-leucyl chloride in the presence of a base to yield the final compound. The reaction conditions typically involve maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- involves its interaction with cellular components. The compound is known to form DNA adducts, leading to DNA cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to form stable DNA adducts and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

83472-50-8

Molecular Formula

C18H30Cl2N6O5

Molecular Weight

481.4 g/mol

IUPAC Name

(2S)-1-N-(2-chloroethyl)-2-N-[(2S)-1-[[2-(2-chloroethylamino)acetyl]amino]-4-methyl-1-oxopentan-2-yl]-1-N-nitrosopyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C18H30Cl2N6O5/c1-12(2)10-13(16(28)23-15(27)11-21-7-5-19)22-17(29)14-4-3-8-25(14)18(30)26(24-31)9-6-20/h12-14,21H,3-11H2,1-2H3,(H,22,29)(H,23,27,28)/t13-,14-/m0/s1

InChI Key

VIINJAQXOVFJEK-KBPBESRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(=O)CNCCCl)NC(=O)[C@@H]1CCCN1C(=O)N(CCCl)N=O

Canonical SMILES

CC(C)CC(C(=O)NC(=O)CNCCCl)NC(=O)C1CCCN1C(=O)N(CCCl)N=O

Origin of Product

United States

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